molecular formula C17H25N3O5S B2702499 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448135-17-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2702499
CAS No.: 1448135-17-8
M. Wt: 383.46
InChI Key: LECCXSTZEDSPRF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group. Sulfonamides are known for their antimicrobial activity and are used in a variety of drugs .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structural element in many pharmaceuticals . It also contains a 2,3-dihydrobenzo[d]oxazole ring, which is a type of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .

Scientific Research Applications

Sulfonamide Derivatives in Scientific Research

Chemical Synthesis and Molecular Design

Sulfonamide derivatives, including complex molecules similar to the one mentioned, are crucial in the design and synthesis of new compounds with potential biological activities. Research into sulfonamide compounds has led to the discovery of molecules with significant herbicidal, antimalarial, and antimicrobial properties. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimalarial and Antiviral Research

Sulfonamide derivatives have shown promise in antimalarial and antiviral research, including potential applications against COVID-19. Compounds synthesized for this purpose have demonstrated in vitro activity and favorable ADMET properties, highlighting their potential in treating infectious diseases (Fahim & Ismael, 2021).

Cancer Research

The exploration of sulfonamide derivatives in cancer research has led to the identification of molecules with promising anticancer properties. Detailed studies of benzimidazole derivatives bearing 1,2,4-triazole, for example, have been conducted to understand their mechanism in anti-cancer activities, revealing insights into the most stable states and interactions with cancer targets (Karayel, 2021).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some people .

Future Directions

The future directions for research on this compound would likely depend on its observed effects and potential applications. Given its structure, it could potentially be studied for use as an antimicrobial agent, among other things .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-19-15-11-14(3-4-16(15)25-17(19)21)26(22,23)18-12-13-5-7-20(8-6-13)9-10-24-2/h3-4,11,13,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECCXSTZEDSPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CCOC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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